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Compound of Interest

Compound Name:
4-Chloro-3-iodo-1H-indazol-7-

amine

CAS No.: 1000343-04-3

Cat. No.: B3196543

Get Quote

Executive Summary
This technical guide details the synthesis of 4-Chloro-3-iodo-1H-indazol-7-amine (CAS:

1000343-04-3), a critical heterocyclic intermediate often employed in the development of

kinase inhibitors (e.g., for ERK, FGFR, or p38 MAPK pathways). The synthesis strategy

prioritizes regioselectivity and chemoselectivity, navigating the challenges of halogenating an

electron-deficient ring while preserving sensitive functionalities.

The recommended pathway utilizes a "Functionalize-then-Reduce" approach:

Regioselective Iodination of the commercially available 4-chloro-7-nitro-1H-indazole.

Chemoselective Reduction of the nitro group to the amine, preserving the labile C-I and C-Cl

bonds.
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The target molecule contains three distinct functionalities on the indazole core: a chlorine at

C4, an iodine at C3, and an amine at C7.

Core Selection: Starting with 4-Chloro-7-nitro-1H-indazole is the most efficient strategy. It is

commercially available and pre-installs the difficult C4-chloro and C7-nitrogen functionalities.

Sequence Justification:

Path A (Chosen):Iodination

Reduction.

Why: Iodinating the nitro-indazole is slower due to electronic deactivation but avoids the

handling of the highly electron-rich and oxidation-prone 7-amino-indazole intermediate.

Furthermore, reducing the nitro group after iodination allows for the use of mild, non-

hydrogenolytic conditions (

or

) that preserve the iodine.

Path B (Alternative):Reduction

Iodination.

Risk: While the amino group activates C3 for rapid iodination, free amino-indazoles are

susceptible to N-oxidation and N-iodination side reactions, often requiring transient

protection (e.g., Boc) which adds steps.

Detailed Experimental Protocol
Stage 1: Regioselective C3-Iodination
Objective: Install the iodine atom at the 3-position of the indazole ring. Mechanism:

Electrophilic Aromatic Substitution (

) via the indazolyl anion.

Materials
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Substrate: 4-Chloro-7-nitro-1H-indazole [CAS: 316810-81-8]

Reagent: Iodine (

) or N-Iodosuccinimide (NIS)[1]

Base: Potassium Hydroxide (KOH) pellets

Solvent: N,N-Dimethylformamide (DMF)

Protocol
Dissolution: Charge a reaction vessel with 4-Chloro-7-nitro-1H-indazole (1.0 eq) and DMF

(10 volumes). Stir until dissolved.

Deprotonation: Cool the solution to 0–5 °C. Add KOH (2.5 eq) in portions. The mixture may

darken as the indazolyl anion forms. Stir for 30 minutes.

Iodination: Add Iodine (

, 1.2 eq) in portions (or dropwise as a solution in DMF) over 1 hour, maintaining temperature
< 10 °C.

Note: NIS (1.1 eq) can be substituted for

for a cleaner reaction profile, though

is more cost-effective.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours.

Monitor by HPLC/TLC for consumption of starting material.

Quench & Isolation:

Pour the reaction mixture into ice-cold water (20 volumes) containing 10% Sodium

Thiosulfate (

) to quench excess iodine.

A yellow/orange precipitate should form.
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Adjust pH to ~7 with dilute HCl if necessary to ensure full precipitation.

Purification: Filter the solid, wash extensively with water, and dry under vacuum at 45 °C.

Yield Target: 85–92%

Product:4-Chloro-3-iodo-7-nitro-1H-indazole.

Stage 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to a primary amine without dehalogenating the C-Cl or C-I

bonds. Method: Stannous Chloride (

) or Iron/Ammonium Chloride (

). Catalytic hydrogenation (

) is NOT recommended due to the high risk of deiodination.

Materials
Substrate: 4-Chloro-3-iodo-7-nitro-1H-indazole (from Stage 1)

Reagent: Stannous Chloride Dihydrate (

)

Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Protocol
Setup: In a round-bottom flask, suspend 4-Chloro-3-iodo-7-nitro-1H-indazole (1.0 eq) in

Ethanol (15 volumes).

Reagent Addition: Add

(5.0 eq) in one portion.

Reaction: Heat the mixture to reflux (70–80 °C) for 2–4 hours.
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Observation: The yellow suspension will gradually dissolve and may darken. Monitor by

TLC (the amine is more polar than the nitro compound).

Workup:

Cool to room temperature.[2][3]

Pour the mixture into ice water and neutralize with saturated Sodium Bicarbonate (

) or 10% NaOH until pH ~8.

Critical Step: A thick tin salt precipitate will form. Filter through a Celite pad to remove the

inorganic salts. Wash the pad with Ethyl Acetate.

Extraction: Extract the aqueous filtrate with Ethyl Acetate (3x). Combine organic layers.

Drying: Wash with brine, dry over anhydrous

, and concentrate in vacuo.

Final Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography

(Hexanes/EtOAc gradient) if high purity (>98%) is required.

Yield Target: 75–85%

Product:4-Chloro-3-iodo-1H-indazol-7-amine.

Quantitative Data Summary
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Parameter Stage 1: Iodination Stage 2: Reduction

Reagents / KOH

Solvent DMF Ethanol

Temperature
0 °C

25 °C
75 °C (Reflux)

Time 4–6 Hours 2–4 Hours

Typical Yield 85–92% 75–85%

Critical Impurity Unreacted SM, Di-iodo species
De-iodinated byproduct (if

overheated)

Pathway Visualization
The following diagram illustrates the logical flow and chemical transformations.

4-Chloro-7-nitro-1H-indazole
(CAS: 316810-81-8)

4-Chloro-3-iodo-7-nitro-1H-indazole
(Intermediate)

Step 1: Iodination
I2, KOH, DMF

0-25°C, 4h 4-Chloro-3-iodo-1H-indazol-7-amine
(CAS: 1000343-04-3)

Step 2: Selective Reduction
SnCl2·2H2O, EtOH

Reflux, 3h

Click to download full resolution via product page

Caption: Two-step synthesis pathway from commercially available nitro-indazole to the target

amino-iodo-indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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